molecular formula C12H16O3 B1396529 2-Hydroxymethyl-benzoic acid tert-butyl ester CAS No. 907948-74-7

2-Hydroxymethyl-benzoic acid tert-butyl ester

Cat. No.: B1396529
CAS No.: 907948-74-7
M. Wt: 208.25 g/mol
InChI Key: YJBSXHLWKSRXHH-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a hydroxymethyl group attached to the benzene ring and a tert-butyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester typically involves the esterification of 2-Hydroxymethyl-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved through the reaction of benzyl cyanides with tert-butyl hydroperoxide. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot under metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 2-Carboxybenzoic acid tert-butyl ester.

    Reduction: 2-Hydroxymethyl-benzoic acid tert-butyl alcohol.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxymethyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in drug development and formulation.

    Industry: Applied in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-benzoic acid tert-butyl ester involves its reactivity as an ester and hydroxymethyl group. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The hydroxymethyl group can participate in various chemical transformations, including oxidation and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethyl-benzoic acid methyl ester
  • 2-Hydroxymethyl-benzoic acid ethyl ester
  • 2-Hydroxymethyl-benzoic acid isopropyl ester

Uniqueness

2-Hydroxymethyl-benzoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, as it can be selectively removed under mild conditions .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSXHLWKSRXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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